2-(5-Iodo-2-methylphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Iodo-2-methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2-methylphenyl)-1,3-dioxolane typically involves the iodination of 2-methylphenyl derivatives followed by the formation of the dioxolane ring. One common method starts with the iodination of 2-methylphenylmethanol to produce 5-iodo-2-methylphenylmethanol . This intermediate is then reacted with ethylene glycol under acidic conditions to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodo-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(5-azido-2-methylphenyl)-1,3-dioxolane, while oxidation with potassium permanganate could produce this compound-4,5-diol.
Scientific Research Applications
2-(5-Iodo-2-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine-containing organic molecules and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-2-methylphenyl)-1,3-dioxolane involves its interaction with molecular targets through its iodine and dioxolane functional groups. These interactions can lead to various biological effects, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene
- 2-(5-Iodo-2-methyl-phenyl)-isoindole-1,3-dione
Uniqueness
2-(5-Iodo-2-methylphenyl)-1,3-dioxolane is unique due to its specific combination of iodine and dioxolane functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-(5-iodo-2-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11IO2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
WHVFEARVYURQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.